molecular formula C16H16N4O2S B2471840 N-(6-Ethoxy-1,3-benzothiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415534-50-6

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2471840
CAS RN: 2415534-50-6
M. Wt: 328.39
InChI Key: QKVPCVJYIZCQPT-UHFFFAOYSA-N
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Description

The compound “N-(6-Ethoxy-1,3-benzothiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide” is a complex organic molecule that contains several functional groups including an ethoxy group, a benzothiazole ring, a pyrimidine ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and pyrimidine rings are aromatic, meaning they have a special stability due to the delocalization of π electrons. The ethoxy group is a common ether functional group, and the carboxamide group is a derivative of carboxylic acids .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzothiazole and pyrimidine rings might undergo electrophilic substitution reactions. The ethoxy group could potentially be cleaved under acidic or basic conditions. The carboxamide group could participate in various reactions such as hydrolysis or reduction .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-4-22-11-5-6-12-13(7-11)23-16(19-12)20-15(21)14-9(2)10(3)17-8-18-14/h5-8H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVPCVJYIZCQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=NC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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